(R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-11-6-7-15(9-11)8-10-4-5-10/h10-11H,4-9H2,1-3H3,(H,14,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLIFRGHZSFNBN-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate typically involves the protection of the amine group in the pyrrolidinyl ring with a tert-butyl carbamate group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine . The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopropylmethyl bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the pyrrolidinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropylmethyl bromide in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₂₄N₂O₂
- CAS Number : 95050-20-7
- IUPAC Name : (R)-tert-butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate
The compound features a pyrrolidine ring, which is known for its versatility in organic synthesis. The presence of the tert-butyl group enhances its stability and solubility, making it an attractive candidate for various applications.
Drug Development
(R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate has been explored for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Inhibitors of Enzymatic Activity
Recent studies have investigated the use of this compound as a scaffold for developing inhibitors targeting specific enzymes involved in disease processes. For example, derivatives of pyrrolidine compounds have shown promise as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various cancers .
Synthesis of Complex Molecules
The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various reactions enables the formation of more complex structures.
Synthetic Routes
- Asymmetric Synthesis : The chirality of (R)-tert-butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate allows for the asymmetric synthesis of other chiral compounds, which are crucial in the development of enantiomerically pure drugs.
- Formation of Amides and Esters : The carbamate functional group can be transformed into amides or esters, facilitating the creation of diverse chemical entities with potential biological activity .
Potential Therapeutic Uses
Preliminary research indicates that (R)-tert-butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate may have therapeutic potential beyond its role as a synthetic intermediate.
Neuroprotective Effects
Studies suggest that derivatives containing the pyrrolidine structure exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate involves its role as a protecting group for amines. The tert-butyl carbamate group protects the amine from unwanted reactions during synthetic processes. Upon completion of the synthesis, the protecting group can be removed under mild acidic conditions, revealing the free amine.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between (R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate and its analogs:
*Calculated based on molecular formulas.
Key Comparative Insights
Substituent Electronic Effects :
- The 4-bromobenzyl analog (MW 355.28) introduces an electron-withdrawing bromine atom, which may enhance electrophilic reactivity in cross-coupling reactions .
- The 2-methoxybenzyl derivative (MW 292.38) contains an electron-donating methoxy group, likely improving solubility in polar solvents compared to the target compound .
The pivaloyl substituent (MW 270.37) provides extreme steric hindrance, likely reducing enzymatic degradation but limiting access to sterically constrained binding sites .
Biological and Synthetic Implications :
- The 4-bromobenzyl and 2-methoxybenzyl analogs are suited for aryl-functionalized drug candidates (e.g., kinase inhibitors or GPCR ligands), whereas the cyclopropylmethyl and cyclobutyl variants may serve as rigid scaffolds for CNS-targeting molecules .
- The target compound’s cyclopropane ring could confer unique metabolic stability compared to the more flexible pivaloyl derivative .
Biological Activity
(R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate is a chemical compound belonging to the carbamate class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : tert-butyl N-[(3R)-1-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate
- Molecular Formula : C13H24N2O2
- CAS Number : 1286207-37-1
The compound features a pyrrolidine ring, which is known for its role in various biological processes, and a cyclopropylmethyl group that may influence its pharmacological properties.
(R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate acts primarily as a protecting group for amines during synthetic processes. The tert-butyl carbamate moiety provides stability and prevents unwanted reactions, which can be crucial in complex organic syntheses. Upon completion of the desired reactions, the protecting group can be removed under mild acidic conditions, releasing the free amine for further biological interaction or synthetic modification .
Pharmacological Applications
Research indicates that compounds with similar structures to (R)-tert-butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate exhibit various biological activities, including:
Case Studies
- Synthesis and Testing : A study synthesized several pyrrolidine-based carbamates and evaluated their biological activity. Among these, certain derivatives displayed promising results in inhibiting viral replication, indicating a potential pathway for therapeutic development .
- Mechanochemical Synthesis : Innovative synthesis methods using mechanochemical reactions have been explored to enhance the yield and purity of biologically active carbamates. This approach not only improves efficiency but also minimizes environmental impact during synthesis .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate | Structure | Potential antiviral, neuroprotective | Unique cyclopropylmethyl group |
| tert-Butyl N-(4-methoxybenzyl)-1-methylpyrazol-5-amine | Structure | Antiviral | Similar amine protecting strategy |
| tert-butyl N-(3R)-5-hydroxymethylpyrrolidin-3-ylcarbamate | Structure | Neuroprotective effects observed | Hydroxymethyl substitution enhances activity |
Future Directions
Further research is necessary to fully elucidate the biological activity of (R)-tert-butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate. Key areas for exploration include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the interaction of this compound with specific biological targets, particularly within neurotransmitter systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via alkylation of (R)-tert-butyl pyrrolidin-3-ylcarbamate with (bromomethyl)cyclopropane. Key steps include:
- Using a base (e.g., triethylamine) in dichloromethane (DCM) to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic substitution .
- Optimizing reaction temperature (20–40°C) and stoichiometry (1:1.2 molar ratio of substrate to alkylating agent) to minimize byproducts.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the tert-butyl carbamate (δ ~1.4 ppm for tert-butyl CH) and cyclopropylmethyl protons (δ ~0.5–1.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 240.18 (CHNO) .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to confirm enantiomeric excess (>98% for the R-enantiomer) .
Q. What safety protocols are critical when handling (R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate in the laboratory?
- Methodological Answer :
- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
- Dispose of waste via approved hazardous chemical disposal services, as cyclopropane derivatives may decompose exothermically .
Q. How can researchers ensure the compound’s chiral integrity during storage and experimental use?
- Methodological Answer :
- Store at –20°C under nitrogen to prevent racemization.
- Monitor enantiomeric purity periodically via chiral HPLC, especially after prolonged storage or exposure to acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (generated via Gaussian09) to identify binding poses in target proteins (e.g., dopamine receptors) .
- Analyze steric and electronic complementarity using electrostatic potential maps and Hirshfeld surfaces .
Q. What strategies resolve contradictions in synthetic yields reported across different studies?
- Methodological Answer :
- Compare reaction parameters (e.g., bases, solvents): KCO in DMF may give lower yields (50%) due to incomplete alkylation vs. NaH in THF (70%) .
- Use design of experiments (DoE) to optimize variables (temperature, catalyst loading) and identify critical factors via response surface methodology .
Q. How does the cyclopropylmethyl group influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Conduct accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation products via LC-MS.
- Cyclopropane’s ring strain increases susceptibility to ring-opening under acidic conditions, forming linear aldehydes .
- Compare with analogs (e.g., benzyl or cyclobutyl derivatives) to assess steric/electronic effects on half-life .
Q. What mechanistic insights explain the compound’s activity in modulating neurotransmitter transporters?
- Methodological Answer :
- Perform radioligand binding assays on dopamine/norepinephrine transporters (DAT/NET) using H-labeled analogs.
- Structure-activity relationship (SAR) studies show the cyclopropylmethyl group enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration vs. polar substituents .
- Competitive inhibition kinetics (K ~50 nM) suggest non-competitive binding at allosteric sites, validated via mutagenesis studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
